Suzuki Coupling Reaction: This method involves the coupling of 2-benzyloxy-1-bromo-3-nitrobenzene and 3-carboxyphenylboronic acid in the presence of a palladium catalyst. Subsequent hydrogenation and debenzylation steps yield the desired product []. This method is advantageous due to readily available starting materials and reduced reaction steps.
Hydrolysis of Corresponding Esters: This approach involves the synthesis of 2'-nitro-[1,1'-biphenyl]-3-carboxylic acid esters followed by hydrolysis to obtain the free acid. For example, esters can be synthesized through reactions of appropriately substituted biphenyl derivatives, as seen in studies exploring N-methyl-d-aspartate (NMDA) receptor ligands [].
Chemical Reactions Analysis
Esterification: The carboxylic acid group readily undergoes esterification reactions to yield corresponding esters. These esters serve as protected forms of the acid, allowing further chemical manipulations on the biphenyl core [, ].
Reduction of the Nitro Group: The nitro group can be reduced to an amine group. This transformation is often achieved using reducing agents like iron in acetic acid or zinc with ammonium chloride. The resulting amine can participate in further reactions, such as cyclization reactions to form heterocyclic systems [].
Formation of Amides: The carboxylic acid functionality allows for the formation of amide bonds. This is typically achieved through activation of the carboxylic acid followed by reaction with an amine. This strategy has been explored to generate biphenyl-based compounds with potential biological activities [].
Applications
Synthetic Intermediate: The primary application of 2'-nitro-[1,1'-biphenyl]-3-carboxylic acid is its use as a versatile building block in organic synthesis. It serves as a precursor for diversely substituted biphenyl derivatives, many of which exhibit potential biological activities [, , ].
Drug Discovery: Derivatives of 2'-nitro-[1,1'-biphenyl]-3-carboxylic acid have shown potential in various medicinal chemistry applications:
Thrombopoietin Mimetics: Specific salts of 3'-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-yliden]hydrazino]-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid have been investigated as potential thrombopoietin mimetics for treating thrombocytopenia [, ].
NMDA Receptor Ligands: Research has explored the synthesis and evaluation of 2-substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides derived from 2'-nitro-[1,1'-biphenyl]-3-carboxylic acid as potential ligands for the glycine binding site of the NMDA receptor [].
Compound Description: This compound is a derivative of [1,1'-biphenyl]-3-carboxylic acid featuring an amino group at the 3' position and a hydroxyl group at the 2' position. The provided research describes a novel synthesis method for this compound [].
Compound Description: This compound is a complex derivative of [1,1'-biphenyl]-3-carboxylic acid, incorporating a substituted pyrazole ring linked via a hydrazine moiety at the 3' position and a hydroxyl group at the 2' position. The research highlights its use as an improved thrombopoietin mimetic, particularly its enhanced solubility compared to the free acid form [, ].
Compound Description: This group of compounds represents a series of esters derived from 1,2-dihydro-5-methyl-2'-nitro-[1,1'-biphenyl]-2,6-dicarboxylic acid. These compounds were investigated for their potential as precursors to isomeric phenanthridines and their inhibitory activity on lipoxygenase enzymes [].
3'-Hydroxy-[1,1'-biphenyl]-2-carboxylic acids
Compound Description: This compound group includes derivatives of [1,1'-biphenyl]-2-carboxylic acid with a hydroxyl group at the 3' position. These compounds were utilized in a study exploring hypervalent iodine-promoted alkoxy-oxylactonization and dearomatization reactions for synthesizing polycyclic cyclohexadienones [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pralsetinib is a Kinase Inhibitor. The mechanism of action of pralsetinib is as a Rearranged during Transfection (RET) Inhibitor. Pralsetinib is an orally bioavailable selective inhibitor of mutant forms of and fusion products involving the proto-oncogene receptor tyrosine kinase RET, with potential antineoplastic activity. Upon administration, pralsetinib binds to and targets various RET mutants and RET-containing fusion product. RET gene mutations and translocations result in the upregulation and/or activation of RET tyrosine kinase activity in various cancer cell types; dysregulation of RET activity plays a key role in the development and regression of these cancers.
Beta-D-Galp-(1->3)-D-GalpNAc is an amino disaccharide consisting of D-galactopyranose at the non-reducing end joined by a (1->3) glycosidic linkage to N-acetyl-D-galactopyranosamine. It has a role as an epitope. It is a D-Galp-(1->3)-D-GalpNAc, a galactosamine oligosaccharide and an amino disaccharide. Those proteins recognized by antibodies from serum of animals bearing tumors induced by viruses; these proteins are presumably coded for by the nucleic acids of the same viruses that caused the neoplastic transformation.